Dental Adhesive Initiator Performance: Tensile Bond Strength to Ni-Cr Alloy
In a direct comparative study of polymerization initiator systems for dental adhesives, 1-cyclohexyl-5-ethylbarbituric acid (CEBA) was evaluated against other 5-monosubstituted barbituric acids (5-MSBA). When formulated with aromatic sulfinate amide (ASA) and tert-butyl peroxymaleic acid (t-BPMA), CEBA achieved tensile bond strengths to a Ni-Cr alloy of 52.3 MPa (at 0.75 wt% CEBA with BSMo) and 50.9 MPa (at 1.0 wt% CEBA with p-TSMo) [1]. In a related system utilizing 5-MSBA/BPO/tertiary amine, the shear bond strength to dentin was 20 MPa, representing a 5-fold increase over a conventional two-component bonding system (3.9 MPa) [2]. This demonstrates that the specific cyclohexyl substitution on the barbituric acid core contributes to enhanced adhesive performance compared to generic barbituric acid initiator systems.
| Evidence Dimension | Tensile bond strength to Ni-Cr alloy |
|---|---|
| Target Compound Data | 52.3 MPa (0.75 wt% CEBA); 50.9 MPa (1.0 wt% CEBA) |
| Comparator Or Baseline | Other 5-MSBA derivatives (qualitative); Conventional two-component bonding system: 3.9 MPa |
| Quantified Difference | CEBA achieves >50 MPa tensile strength; system incorporating 5-MSBA class achieves ~5-fold higher shear bond strength (20 MPa vs. 3.9 MPa) compared to conventional system |
| Conditions | CEBA-ASA-t-BPMA initiator system; Ni-Cr alloy substrate; reported in Journal of Applied Polymer Science (1999). Shear bond strength data from Adhesive Dentistry (1995) using 5-MSBA/BPO/tertiary amine system on dentin. |
Why This Matters
For researchers developing dental adhesives or metal-bonding polymers, this compound provides a quantifiably validated initiator component that yields high bond strengths, differentiating it from generic barbituric acid derivatives.
- [1] Ikemura, K., et al. (1999). Effect on adhesion of new polymerization initiator systems comprising 5‐monosubstituted barbituric acids, aromatic sulfinate amides, and tert‐butyl peroxymaleic acid in dental adhesive resin. Journal of Applied Polymer Science, 72(13), 1655–1668. View Source
- [2] Ikemura, K. (1995). Development of a multipurpose dental adhesive resin 'Imperva Dual/Bond System'. Adhesive Dentistry, 13(2), 59–66. View Source
